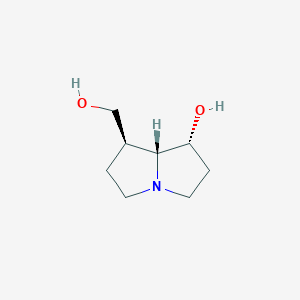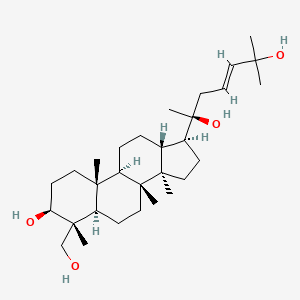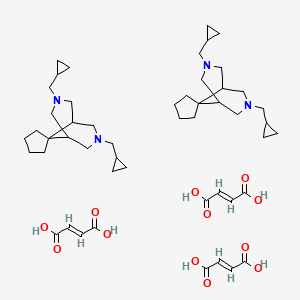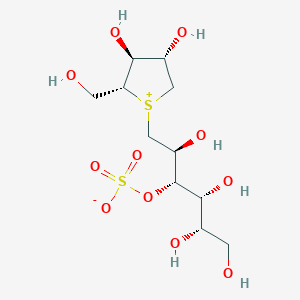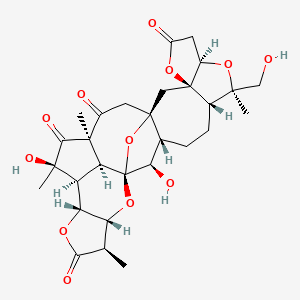
Lanicemine dihydrochloride
Vue d'ensemble
Description
- ARL 15896AR, également connu sous le nom de [(S)-Alpha-Phényl-2-Pyridine-Ethanamine Dihydrochlorure], est un antagoniste du récepteur N-méthyl-D-aspartate (NMDA) à faible affinité et dépendant de l'utilisation.
- Il a été identifié grâce à un processus de conception rationnelle de médicaments et à un criblage biochimique .
- ARL 15896AR s'est avéré prometteur dans la neuroprotection contre les conditions d'ischémie/excitotoxicité.
Applications De Recherche Scientifique
- ARL 15896AR has been investigated in various in vivo and in vitro models associated with ischemia/excitotoxicity.
- Its potential applications include stroke treatment, where it has demonstrated neuroprotection .
- Further research may explore its role in other neurological disorders.
Mécanisme D'action
Target of Action
Lanicemine dihydrochloride primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is important for memory function .
Mode of Action
This compound acts as a low-trapping NMDA receptor antagonist . This means it binds to and inhibits the activity of NMDARs, but with a lower propensity to trap ions in the channel compared to other NMDA receptor antagonists . This unique mode of action allows lanicemine to exert its therapeutic effects with minimal psychotomimetic side effects .
Biochemical Pathways
As an nmda receptor antagonist, it likely impacts pathways involved in synaptic plasticity and neuronal communication . By inhibiting NMDARs, lanicemine may modulate the flow of ions in neurons, thereby affecting neuronal excitability and communication .
Result of Action
The inhibition of NMDARs by this compound can lead to a decrease in neuronal excitability and communication . This may result in the alleviation of symptoms in conditions like major depressive disorder .
Analyse Biochimique
Biochemical Properties
Lanicemine dihydrochloride functions as a low-trapping NMDA channel blocker. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound has a binding affinity (Ki) of 0.56-2.1 μM for NMDA receptors and an IC50 of 4-7 μM in CHO cells and 6.4 μM in Xenopus oocyte cells . These interactions inhibit the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and memory function.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by blocking NMDA receptors, which reduces calcium influx and subsequent excitotoxicity. This action helps in protecting neurons from damage and has been shown to produce sustained antidepressant effects . Additionally, this compound affects gene expression related to synaptic plasticity and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NMDA receptor, a type of ionotropic glutamate receptor. This binding inhibits the receptor’s activity, preventing excessive calcium influx into neurons, which can lead to excitotoxicity and neuronal damage . By modulating NMDA receptor activity, this compound helps in stabilizing neural circuits involved in mood regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability in its antidepressant effects with repeated administration, without causing significant psychotomimetic side effects
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that doses of 3, 10, or 30 mg/kg administered intraperitoneally produce dose-dependent elevations in spontaneous gamma-band EEG activity . Higher doses may lead to adverse effects, but the compound generally exhibits a favorable safety profile compared to other NMDA receptor antagonists.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it targets NMDA receptors on the cell membrane . The compound may also localize to other cellular compartments involved in neurotransmitter regulation. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its therapeutic effects.
Méthodes De Préparation
- La voie de synthèse et les conditions réactionnelles pour ARL 15896AR ne sont pas largement documentées dans la littérature disponible.
- Il est synthétisé sous forme de sel de dihydrochlorure .
Analyse Des Réactions Chimiques
- ARL 15896AR est principalement étudié pour ses effets sur les récepteurs NMDA.
- Il est probable qu'il subisse des interactions telles que la liaison au site du canal ionique des récepteurs NMDA, conduisant à une inhibition dépendante de l'utilisation.
- Les réactifs courants et les voies de réaction spécifiques ne sont pas explicitement rapportés.
Applications de la recherche scientifique
- ARL 15896AR a été étudié dans divers modèles in vivo et in vitro associés à l'ischémie/excitotoxicité.
- Ses applications potentielles incluent le traitement de l'AVC, où il a démontré une neuroprotection .
- Des recherches supplémentaires pourraient explorer son rôle dans d'autres maladies neurologiques.
Mécanisme d'action
- ARL 15896AR exerce ses effets en bloquant les récepteurs NMDA.
- Ce faisant, il empêche l'entrée excessive de calcium, qui est impliquée dans la mort neuronale pendant l'ischémie .
Comparaison Avec Des Composés Similaires
- L'unicité de l'ARL 15896AR réside dans son profil de faible affinité et dépendant de l'utilisation.
- Des composés similaires comprennent des antagonistes compétitifs des récepteurs NMDA à haute affinité, qui peuvent avoir des effets secondaires plus prononcés .
Propriétés
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHFYAGQZYCLC-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153322-06-6 | |
| Record name | Lanicemine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANICEMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



